molecular formula C8H18O2 B089615 2,5-Dimethyl-2,5-hexanediol CAS No. 110-03-2

2,5-Dimethyl-2,5-hexanediol

Cat. No.: B089615
CAS No.: 110-03-2
M. Wt: 146.23 g/mol
InChI Key: ZWNMRZQYWRLGMM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,5-hexanediol (CAS 110-03-2) is a branched diol with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol. It is a white crystalline solid with a melting point of 92°C and a boiling point of 214°C . The compound is highly soluble in polar solvents like water, ethanol, and acetone but insoluble in nonpolar solvents such as carbon tetrachloride . Its structure features two tertiary hydroxyl groups at the 2 and 5 positions, flanked by methyl groups, which contribute to steric hindrance and unique reactivity .

Preparation Methods

One-Step Synthesis via Acetylene and Acetone Condensation

Reaction Mechanism and Process Overview

The one-step method, detailed in patent CN1247181A, involves condensing acetylene and acetone in an o-xylene solution using potassium isobutoxide as a catalyst. The reaction proceeds through a series of steps:

  • Condensation : Acetylene and acetone react at 30–40°C under normal pressure to form 2,5-dimethyl-3-acetylen-2,5-glycol.

  • Hydrolysis and Neutralization : The intermediate undergoes hydrolysis, followed by neutralization with hydrochloric acid to pH 5–6.

  • Crystallization : The product is concentrated and crystallized at 5°C.

  • Hydrogenation : The crystallized intermediate is hydrogenated in a three-phase process using a Raney nickel catalyst under pressures up to 5.5 MPa .

Hydrogenation Stages

The hydrogenation step is critical for reducing the acetylene group to a single bond. The patent specifies three phases:

PhasePressure Range (MPa)Temperature Range (°C)Duration (Hours)
I0–2.030–1502–3
II2.0–4.6150–1601–2
III4.6–5.5160–1805–7

This staged approach ensures complete hydrogenation while minimizing side reactions. The final product is purified via distillation and crystallization, achieving a purity suitable for industrial applications .

Advantages and Limitations

  • Advantages : Short synthesis route (10–12 hours total), high product quality (≥98% purity), and closed-loop solvent recovery (o-xylene and ethanol reuse).

  • Limitations : Requires high-pressure equipment and generates nickel catalyst waste, necessitating additional filtration steps .

Catalytic Hydrogenation Using Palladium on Activated Charcoal

Reaction Setup and Conditions

A modern alternative, reported in US2021/24451A1, employs palladium on activated charcoal (Pd/C) for hydrogenating 2,5-dimethyl-3-acetylen-2,5-glycol. Key parameters include:

  • Solvent : Ethyl acetate

  • Pressure : 10 bar (7.5 MPa) hydrogen

  • Temperature : 20°C

  • Catalyst Loading : 1 mol% Pd/C

  • Duration : 12 hours

Under these conditions, the reaction achieves an 84% yield of this compound with minimal byproducts .

Purification and Characterization

Post-hydrogenation, the mixture is filtered through a celite pad to remove the catalyst, and the solvent is evaporated. The product is characterized via 1H NMR^1 \text{H NMR}, showing peaks at δ 2.89 (broad singlet, 2H), 1.71 (singlet, 4H), and 1.25 (singlet, 12H), confirming the structure .

Comparative Efficiency

ParameterPd/C MethodRaney Nickel Method
Reaction Time12 hours8–10 hours
Pressure7.5 MPaUp to 5.5 MPa
Catalyst CostHighLow
Environmental ImpactLow wasteNickel waste

The Pd/C method offers milder conditions but higher catalyst costs, making it preferable for small-scale pharmaceutical applications .

Industrial Applications and Method Selection

Pyrethroid Insecticide Production

This compound is a precursor to chrysanthemic acid, a key component of pyrethroids. The one-step method’s scalability (batch sizes up to 330 kg) makes it ideal for pesticide manufacturing .

Polyethylene Crosslinking Agents

For crosslinking agents, high-purity diol is essential. The Pd/C method’s superior purity (≥99%) justifies its use despite higher costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Dehydration: Heteropoly acid catalysts are used under controlled temperature conditions.

    Reaction with Nitriles: Concentrated sulfuric acid is used as the reagent.

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2,5-hexanediol primarily involves its reactivity with various chemical reagents:

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Key Solvents)
2,5-Dimethyl-2,5-hexanediol C₈H₁₈O₂ 146.23 92 214 Water, ethanol, acetone
1,6-Hexanediol C₆H₁₄O₂ 118.18 42 250 Water, ethanol, ether
2,5-Hexanediol C₆H₁₄O₂ 118.18 56 230 Water, ethanol
2,5-Dimethyl-3-hexyne-2,5-diol C₈H₁₄O₂ 142.20 89 121–123 (7 mmHg) Water (240 g/L at 20°C)

Key Observations :

  • Steric effects : The methyl groups in this compound reduce reactivity in reactions requiring nucleophilic hydroxyl groups (e.g., CO₂ copolymerization), unlike linear diols like 1,6-hexanediol .
  • Thermal stability : Higher boiling point compared to 1,6-hexanediol due to branching .

Table 2: Reactivity in Specific Reactions

Reaction Type This compound 1,6-Hexanediol 2,5-Hexanediol
CO₂ Copolymerization No oligomers formed due to steric hindrance High conversion and selectivity Lower reactivity than 1,6-HDO
Dehydration Forms 2,5-dimethyl-2,4-hexadiene (72% yield with montmorillonite catalyst + methanol) Forms hexenoic acids or cyclic ethers Forms dienes with lower yields
Etherification Produces tetramethyltetrahydrofuran as a byproduct Forms linear ethers Less studied

Key Observations :

  • Dehydration selectivity : this compound yields 2,4-hexadiene efficiently under mild conditions, whereas linear diols require stronger acids or higher temperatures .
  • Byproduct formation : Steric hindrance promotes intramolecular cyclization (e.g., tetrahydrofuran derivatives) in branched diols .

Key Observations :

  • This compound is uniquely safe for applications in consumer products, contrasting with analogs like 2,5-dimethyl-3-hexyne-2,5-diol .

Key Observations :

  • The one-step synthesis of this compound is industrially advantageous due to minimal waste and mild conditions .

Biological Activity

2,5-Dimethyl-2,5-hexanediol (CAS No. 110-03-2) is a chemical compound with significant industrial applications, particularly as a solvent and chemical intermediate. Its biological activity has garnered interest due to its potential implications in various fields, including toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, toxicity profile, and relevant case studies.

This compound is a colorless liquid with the molecular formula C8H18O2C_8H_{18}O_2 and a molecular weight of 146.23 g/mol. It exhibits high solubility in water and organic solvents, making it versatile for various applications. The compound has a boiling point that remains unspecified in available literature but is noted for its low volatility.

Key Physical Properties

PropertyValue
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
SolubilityVery soluble (12.8 mg/ml)
Log P (octanol/water)1.3

Synthesis

The synthesis of this compound typically involves the hydrogenation of 2,5-dimethyl-3-acetylene-2,5-diol in the presence of catalysts under controlled conditions. This one-step process has been optimized to enhance yield while minimizing environmental impact .

Toxicological Profile

The toxicological assessment of this compound indicates that it may cause irritation upon contact with skin or eyes. The compound is classified as potentially hazardous based on its chemical structure and reactivity. Safety data sheets recommend precautionary measures when handling this compound to prevent exposure-related health risks .

Case Studies and Research Findings

  • Skin Irritation Studies : In vitro studies using EpiOcular™ models have demonstrated that this compound exhibits low irritation potential compared to other solvents tested. The compound's cytotoxicity was evaluated using MTT assays which indicated a viability threshold above which significant cell death occurred .
  • Environmental Impact : Research has shown that this compound can degrade in environmental conditions but may pose risks to aquatic life if released in large quantities. Its biodegradability was assessed through various microbial tests indicating moderate degradation rates under aerobic conditions .
  • Industrial Applications : This compound is utilized in the formulation of pesticides and as a crosslinker in rubber production due to its effective bonding properties. Its role as an intermediate in the synthesis of pyrethroid insecticides highlights its importance in agricultural chemistry .

Regulatory Status

Due to its biological activity and potential hazards, regulatory bodies have established guidelines for the safe handling and use of this compound in industrial applications. It is crucial for manufacturers to adhere to these regulations to mitigate health risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,5-Dimethyl-2,5-hexanediol relevant to laboratory handling?

  • Answer : The compound is a white crystalline solid (powder or lump) with a melting point of 87–92°C and a boiling point of 214–215°C. It is water-soluble (140 g/L at 20°C) and miscible with polar solvents like acetone, ethanol, and chloroform. Its molecular formula is C₈H₁₈O₂ (molecular weight: 146.23 g/mol), and it exhibits stability under recommended storage conditions but should be protected from strong oxidizers .

Q. What safety precautions should be observed when working with this compound in research settings?

  • Answer : While not classified as highly hazardous, standard precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use in a fume hood to minimize inhalation risks.
  • Storage : Keep in a cool, dry place away from incompatible substances (e.g., strong acids/oxidizers).
  • Spill management : Absorb with inert material and dispose of as chemical waste .

Q. What are the established methods for synthesizing this compound?

  • Answer : A primary synthesis route involves the catalytic hydrogenation of 2,5-dimethylhexynediol (an alkyne derivative) using palladium or nickel catalysts under hydrogen gas. This method ensures high yield and purity, with post-reaction purification via recrystallization or distillation .

Advanced Research Questions

Q. How does this compound participate in SN1 reaction mechanisms, and what intermediates are involved?

  • Answer : In reactions with concentrated HCl, the diol undergoes protonation of hydroxyl groups, forming oxonium ions. Subsequent cleavage generates tertiary carbocations (e.g., (CH₃)₂C⁺-CH₂-CH₂-C⁺(CH₃)₂), which equilibrate between symmetric and asymmetric intermediates. Chloride ions then nucleophilically attack the carbocations to yield 2,5-dichloro-2,5-dimethylhexane. Computational studies suggest the symmetric carbocation is energetically favored by ~3 kcal/mol due to reduced steric strain .

Q. What role does this compound play in phase-transfer catalyzed elimination reactions?

  • Answer : The diol acts as a proton donor in β-elimination reactions, facilitating the dehydrohalogenation of substrates like 3,3-dimethyl-1-chlorobutane. In a phase-transfer system (e.g., xylene/water with trioctylmethylammonium chloride), it stabilizes intermediates and enhances reaction efficiency. For example, it enables the synthesis of 3,3-dimethyl-1-butyne from chlorinated precursors under reflux conditions with KOH .

Q. How can this compound be utilized in the synthesis of heterocyclic boron compounds?

  • Answer : The diol serves as a precursor for boron-containing heterocycles via stereoselective dehydration. Under catalysis by heteropoly acids (e.g., H₃PW₁₂O₄₀), it undergoes intramolecular cyclization to form tetrahydrofuran derivatives. Reaction with nitriles in concentrated sulfuric acid yields Δ¹-pyrrolines, which are further functionalized with boron reagents to create N-B bonded heterocycles. These compounds are characterized by NMR and X-ray crystallography .

Q. Methodological Notes

  • Spectroscopic Characterization : While specific spectral data for the diol is not explicitly provided in the evidence, standard techniques apply:
    • ¹H/¹³C NMR : Peaks for equivalent tertiary hydroxyls (δ ~1.2–1.5 ppm for methyl groups, δ ~3.5 ppm for -OH).
    • IR : Broad O-H stretch (~3200–3500 cm⁻¹) and C-O vibrations (~1050–1150 cm⁻¹).
  • Reaction Optimization : For SN1 reactions, excess HCl and controlled temperature (0–5°C) minimize side reactions like polymerization .

Properties

IUPAC Name

2,5-dimethylhexane-2,5-diol
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InChI

InChI=1S/C8H18O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,5-6H2,1-4H3
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InChI Key

ZWNMRZQYWRLGMM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CCC(C)(C)O)O
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Molecular Formula

C8H18O2
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DSSTOX Substance ID

DTXSID0026830
Record name 2,5-Dimethylhexane-2,5-diol
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Molecular Weight

146.23 g/mol
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Physical Description

White solid; [HSDB] Crystalline flakes; [MSDSonline]
Record name 2,5-Dimethyl-2,5-hexanediol
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Boiling Point

118 °C @ 15 MM HG
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Solubility

SOL IN WATER; VERY SOL IN ALCOHOL, HOT BENZENE, CHLOROFORM, SOL IN ACETONE; INSOL IN CARBON TETRACHLORIDE, KEROSENE
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Density

0.898 G/ML @ 20 °C
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Color/Form

PRISMS FROM ETHYL ACETATE, FLAKES FROM PETROLEUM ETHER, WHITE CRYSTALS

CAS No.

110-03-2
Record name 2,5-Dimethyl-2,5-hexanediol
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Record name 2,5-Dimethylhexane-2,5-diol
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Record name 2,5-dimethylhexane-2,5-diol
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Melting Point

92 °C
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Synthesis routes and methods

Procedure details

2-Methyl-3-buten-2-ol, 2-propanol and tert.-butyl peroxy pivalate (75% solution in aliphates) are reacted in a molar ratio of 1:15:0.3 at 90° C. and a pressure of 500 kPa as described in example 1. After a contact period of 20 minutes of the reaction mixture in a tube reactor 95% of the olefin used has been converted. 2,5-dimethylhexane-2,5-diol is formed with a selectivity of 76%.
Quantity
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[Compound]
Name
tert.-butyl peroxy pivalate
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Reaction Step One
[Compound]
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olefin
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dimethyl-2,5-hexanediol
2,5-Dimethyl-2,5-hexanediol
2,5-Dimethyl-2,5-hexanediol
2,5-Dimethyl-2,5-hexanediol
2,5-Dimethyl-2,5-hexanediol
2,5-Dimethyl-2,5-hexanediol

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